3-Hydroxymonoethylglycinexylidide
Overview
Description
3-Hydroxymonoethylglycinexylidide is a chemical compound with the molecular formula C12H18N2O2. It is also known by its IUPAC name, 2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide . This compound is a metabolite of the local anesthetic lidocaine, formed when lidocaine is metabolized in the liver by the enzyme cytochrome P450.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymonoethylglycinexylidide typically involves the hydroxylation of monoethylglycinexylidide, a primary metabolite of lidocaine. This reaction is catalyzed by cytochrome P450 enzymes in the liver. The specific reaction conditions, such as temperature, pH, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound is generally carried out through biotransformation processes using microbial or enzymatic systems. These methods are preferred due to their efficiency and environmental friendliness compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxymonoethylglycinexylidide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more polar metabolites.
Reduction: It can be reduced to form less polar derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
3-Hydroxymonoethylglycinexylidide has several scientific research applications:
Biomarker for Liver Function: It is studied as a potential biomarker for liver function due to its formation via liver enzymes.
Drug Metabolism Studies: The compound is used to study the metabolism of lidocaine and other related drugs in the liver.
Peptide Natural Products: It plays a role in the biosynthesis of peptide natural products, which are important in medicinal chemistry and pharmaceutical development.
Photoinitiating Systems for 3D Printing: The compound is utilized in photoinitiating systems for 3D printing, particularly under visible light exposure.
Mechanism of Action
The mechanism of action of 3-Hydroxymonoethylglycinexylidide involves its interaction with various molecular targets and pathways:
Cytochrome P450 Enzymes: The compound is formed through the action of cytochrome P450 enzymes, which hydroxylate monoethylglycinexylidide.
Protein Binding: It can bind to proteins and form complex molecular structures, affecting protein functionality.
Oxidative Stress: The compound can induce oxidative stress, leading to various cellular responses.
Comparison with Similar Compounds
3-Hydroxymonoethylglycinexylidide is unique compared to other similar compounds due to its specific formation and properties:
3-Hydroxylidocaine: Another hydroxylated metabolite of lidocaine, but with different pharmacokinetic properties.
Monoethylglycinexylidide: The primary metabolite of lidocaine, which is further hydroxylated to form this compound.
N-Phenylglycine: A related compound used in photoinitiating systems, but with different structural and functional properties.
Properties
IUPAC Name |
2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-13-7-11(16)14-12-8(2)5-6-10(15)9(12)3/h5-6,13,15H,4,7H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITCMQBVWIHTTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC(=C1C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188178 | |
Record name | 3-Hydroxy-monoethylglycinexylidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34604-56-3 | |
Record name | 2-(Ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34604-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-monoethylglycinexylidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-monoethylglycinexylidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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